![molecular formula C19H15N5O2 B2883507 3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-37-5](/img/structure/B2883507.png)
3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also considered . An efficient multicomponent synthetic route for the synthesis of related compounds has been reported .Molecular Structure Analysis
All atoms of the 1,2,3-triazolo[4,5-d]pyrimidine ring system are essentially coplanar . This indicates the existence of a conjugate system in which each carbon and nitrogen atom is sp2 hybridized . The ring system forms dihedral angles with the phenyl rings .Chemical Reactions Analysis
The main sections of the chemical reactions analysis include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is intended .Aplicaciones Científicas De Investigación
Antinociceptive and Anti-inflammatory Applications
Research on thiazolopyrimidine derivatives indicates their significant antinociceptive and anti-inflammatory activities, as demonstrated in studies involving the tail-flick technique and carrageenan-induced paw edema test for evaluating antinociceptive and anti-inflammatory effects, respectively. These findings suggest potential applications in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antiproliferative Activity
Another area of interest is the antiproliferative activity of pyranopyrimidine derivatives against various cancer cell lines. One study demonstrated selective cytotoxicity of these compounds towards cancer cells over normal cells, highlighting their potential in cancer therapy. The compound exhibiting the most potent antiproliferative activity presents a promising lead for further development (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Antibacterial and Antifungal Activity
Pyrimidine derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showing significant efficacy against various pathogens. This suggests their potential utility in developing new antimicrobial agents, offering a basis for the synthesis of novel therapeutic agents to combat microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Potential in Cognitive Impairment Treatment
Research into phosphodiesterase 1 (PDE1) inhibitors has identified compounds with significant inhibitory potency, showing promise for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. These findings open avenues for the development of novel therapeutics aimed at improving cognitive function (Li et al., 2016).
Mecanismo De Acción
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have shown to inhibit cdk2, thereby disrupting the cell cycle and leading to the inhibition of tumor cell growth .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
Related compounds have shown significant cytotoxic activities against various cancer cell lines, including mcf-7 and hct-116 . This suggests that 3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one may also exhibit similar cytotoxic effects.
Direcciones Futuras
The aim of the study on pyrimido[4,5-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Análisis Bioquímico
Biochemical Properties
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been found to interact with various enzymes and proteins .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one at different dosages in animal models have not been extensively studied. Similar compounds have been examined for their effects at different dosages, including any threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propiedades
IUPAC Name |
3-benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-16(15-9-5-2-6-10-15)12-23-13-20-18-17(19(23)26)21-22-24(18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUCUOCBRZUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
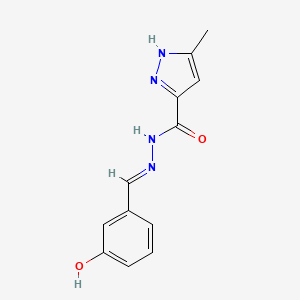
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
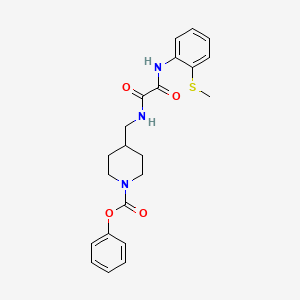
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)
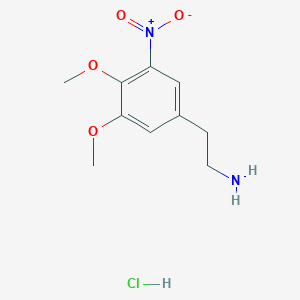
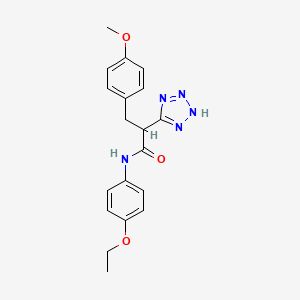
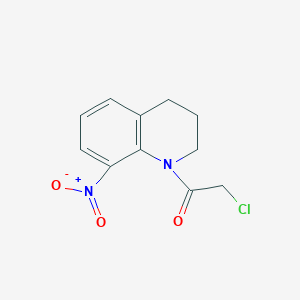


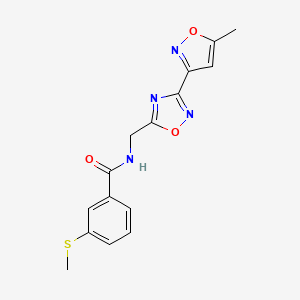
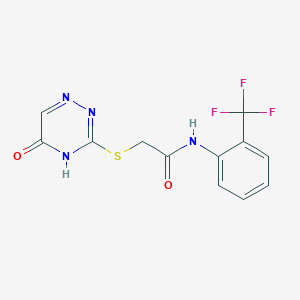
![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)
